N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide is a chemical compound that features a unique structure combining an adamantane core with a thiazole ring and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and subsequent functionalization to introduce the thiazole and fluorophenyl groups. One common approach involves the use of radical-based functionalization reactions to convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups . Specific reaction conditions may include the use of photocatalytic C–H activation methods and various reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being optimized for each specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways or interact with cellular receptors to alter signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide include other adamantane derivatives and thiazole-containing molecules. Examples include:
- 1,3-dehydroadamantane
- 4-(2-adamantylidene)naphthalene-1(4H)-one
- 1-(2-adamantylidene)naphthalene-2(1H)-one
Uniqueness
What sets this compound apart from similar compounds is its combination of an adamantane core with a thiazole ring and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2OS/c23-18-3-1-2-17(9-18)20-25-19(13-27-20)4-5-24-21(26)22-10-14-6-15(11-22)8-16(7-14)12-22/h1-3,9,13-16H,4-8,10-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSUOAUBAQKZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC(=N4)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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